molecular formula C10H19NO3 B14030712 Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate

Katalognummer: B14030712
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: ATTLKRBHQFKKPL-QPIHLSAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate is an organic compound with a complex structure that includes a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate typically involves multiple steps, including the formation of the tetrahydropyran ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Amination and Esterification: Introduction of the amino group and esterification to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and ester groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-amino-2-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)acetate: shares similarities with other compounds containing tetrahydropyran rings and amino groups.

Uniqueness

  • The unique structural features of this compound, such as the specific stereochemistry and functional groups, distinguish it from other similar compounds. These features can influence its reactivity and potential applications.

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

methyl 2-amino-2-[(2R,6S)-2,6-dimethyloxan-4-yl]acetate

InChI

InChI=1S/C10H19NO3/c1-6-4-8(5-7(2)14-6)9(11)10(12)13-3/h6-9H,4-5,11H2,1-3H3/t6-,7+,8?,9?

InChI-Schlüssel

ATTLKRBHQFKKPL-QPIHLSAKSA-N

Isomerische SMILES

C[C@@H]1CC(C[C@@H](O1)C)C(C(=O)OC)N

Kanonische SMILES

CC1CC(CC(O1)C)C(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.